molecular formula C14H22BrNO2 B14471265 4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide CAS No. 72617-53-9

4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide

Cat. No.: B14471265
CAS No.: 72617-53-9
M. Wt: 316.23 g/mol
InChI Key: MDQVNNAMTYLHGF-UHFFFAOYSA-M
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Description

4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide is a chemical compound with a unique structure that includes a formylphenoxy group and a trimethylbutan-1-aminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide typically involves the reaction of 4-hydroxybenzaldehyde with an alkyl bromide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the alkyl group from the alkyl bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The trimethylbutan-1-aminium group can interact with negatively charged sites, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Formylphenoxy)-N,N,N-trimethylbutan-1-aminium bromide is unique due to its combination of a formylphenoxy group and a trimethylbutan-1-aminium group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

72617-53-9

Molecular Formula

C14H22BrNO2

Molecular Weight

316.23 g/mol

IUPAC Name

4-(4-formylphenoxy)butyl-trimethylazanium;bromide

InChI

InChI=1S/C14H22NO2.BrH/c1-15(2,3)10-4-5-11-17-14-8-6-13(12-16)7-9-14;/h6-9,12H,4-5,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

MDQVNNAMTYLHGF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCOC1=CC=C(C=C1)C=O.[Br-]

Origin of Product

United States

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